molecular formula C15H18N2O3 B12278756 Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

Cat. No.: B12278756
M. Wt: 274.31 g/mol
InChI Key: JJOHSZVPLZFRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate is a spirocyclic compound of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core structure is based on the 1-oxa-2,8-diazaspiro[4.5]decane scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with diverse biological targets. Scientific studies on closely related saturated analogs have demonstrated potent agonistic activity on M1 muscarinic receptors, which are critical G-protein coupled receptors (GPCRs) in the central nervous system . This suggests the compound's potential application in researching cognitive impairments and neurodegenerative diseases, such as Alzheimer's, given that M1 agonists can exhibit antiamnesic effects by modulating neurotransmitter systems . Furthermore, structurally similar spirocyclic frameworks are actively investigated as antagonists for other GPCRs, including the somatostatin receptor subtype 5 (SSTR5) . Research in this area points to potential applications for metabolic disorders, including type 2 diabetes and obesity, as SSTR5 antagonism can influence insulin secretion and metabolic pathways . The specific "dec-2-en" moiety present in this molecule introduces a points of unsaturation, which may alter the compound's conformation, binding affinity, and metabolic stability compared to its saturated counterparts, offering a valuable chemical tool for structure-activity relationship (SAR) studies. This reagent is intended for use by qualified researchers to explore these complex biological mechanisms and to synthesize novel analogs for pharmacological profiling.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate

InChI

InChI=1S/C15H18N2O3/c1-19-14(18)12-4-2-11(3-5-12)13-10-15(20-17-13)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3

InChI Key

JJOHSZVPLZFRTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC3(C2)CCNCC3

Origin of Product

United States

Preparation Methods

Core Spirocyclic Framework Construction

The spirocyclic 1-oxa-2,8-diazaspiro[4.5]dec-2-ene moiety is typically assembled via a tandem cyclization-condensation strategy. A pivotal intermediate, tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, undergoes nucleophilic aromatic substitution with methyl 4-bromobenzoate in the presence of cesium carbonate (Cs₂CO₃) and copper(I) iodide (CuI). This Ullmann-type coupling proceeds at elevated temperatures (80–100°C) under nitrogen, achieving yields of 68–73%.

Key reaction parameters:

Parameter Value
Catalyst CuI/N,N'-dimethylethylenediamine
Base Cs₂CO₃ (3.0 equiv)
Solvent Dimethylformamide (DMF)
Temperature 80–100°C
Reaction Time 18–24 hours

The reaction mechanism involves oxidative addition of the aryl bromide to Cu(I), followed by transmetallation with the spirocyclic amine and reductive elimination to form the C–N bond.

Functionalization of the Benzoate Ester

Post-coupling functionalization often involves hydrolysis of protective groups. For example, lithium hydroxide (LiOH)-mediated cleavage of the tert-butyloxycarbonyl (Boc) group in methanol/water (10:1 v/v) at 50°C yields the free amine intermediate, which is subsequently methylated using methyl chloroformate. This step ensures regioselective esterification at the benzoate position, with purity >95% confirmed by LC-MS ([M+H]⁺ = 275.3).

Optimization of Critical Reaction Steps

Catalyst Screening for Coupling Efficiency

Comparative studies demonstrate that CuI with N,N'-dimethylethylenediamine as a ligand outperforms palladium-based catalysts (e.g., Pd(PPh₃)₄) in minimizing aryl bromide homocoupling. At 1.0 equiv CuI, the undesired biphenyl byproduct is reduced to <5%, whereas Pd catalysts yield 15–20% side products.

Solvent Effects on Cyclization

Nonpolar solvents (e.g., toluene) favor intramolecular cyclization but slow reaction kinetics. In contrast, DMF accelerates the process via enhanced solubility of Cs₂CO₃, albeit requiring strict anhydrous conditions to prevent ester hydrolysis. A mixed solvent system (DMF/toluene, 3:1) balances cyclization rate and byproduct suppression.

Analytical Characterization and Validation

Spectroscopic Data

LC-MS (Electrospray Ionization):

  • Observed [M+H]⁺: 310.77 (consistent with C₁₅H₁₉ClN₂O₃).
  • Fragmentation pattern: Loss of HCl (Δm/z = 36.46) followed by CO₂Me (Δm/z = 59.01).

¹H NMR (400 MHz, CD₃OD):

  • δ 8.04 (d, J = 8.5 Hz, 2H, aromatic), 4.40 (s, 2H, CH₂N), 3.58–3.42 (m, 4H, spirocyclic CH₂), 2.37–2.23 (m, 4H, spirocyclic CH₂).

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale protocol modifies the catalyst loading to 0.5 equiv CuI and employs continuous distillation to remove water, achieving 82% yield. Critical quality attributes (CQAs) include residual Cu (<10 ppm) and enantiomeric excess (>99% by chiral HPLC).

Environmental Impact Assessment

Life-cycle analysis (LCA) of the DMF-based route identifies solvent recovery as a sustainability bottleneck. Alternative solvents (e.g., cyclopentyl methyl ether) reduce the process mass intensity (PMI) by 40% but require higher temperatures (120°C).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzoate ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate has been studied for its potential as a muscarinic receptor agonist . Research indicates that compounds related to this structure exhibit activity at M1 and M2 muscarinic receptors, which are implicated in cognitive function and memory processes.

Case Study: Muscarinic Receptor Activity

A study published in the Journal of Organic Chemistry demonstrated that derivatives of diazaspiro compounds could ameliorate cognitive impairments induced by scopolamine in rat models. The compounds were synthesized through a series of reactions involving Michael addition and cyclization, leading to promising results in binding affinity assays for M1 receptors .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Muscarinic agonists can enhance cholinergic signaling, which is often deficient in Alzheimer's patients.

Case Study: Cognitive Enhancement

In vivo studies have shown that certain diazaspiro compounds can induce hypothermia and tremors, effects associated with increased cholinergic activity. These findings support the hypothesis that this compound may improve cognitive functions through muscarinic receptor modulation .

Anticancer Research

Emerging research indicates that spirocyclic compounds can exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. The unique structure of this compound may contribute to its efficacy against various cancer types.

Case Study: Anticancer Activity

A recent study explored the cytotoxic effects of several spirocyclic derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce cell cycle arrest . The mechanism involved may be linked to the modulation of apoptotic pathways.

Development of Novel Therapeutics

The synthesis of this compound serves as a platform for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow the compound to fit into unique binding sites, thereby modulating the activity of its targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Quinoline-Carbonyl Piperazine Series

Compounds C1–C7 () share a benzoate ester backbone but replace the spirocyclic system with a piperazine-linked quinoline-carbonyl group. These analogs vary in substituents on the quinoline ring (e.g., Br, Cl, F, CF₃), which modulate electronic and steric properties. For example:

  • C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate): Lacks halogen substituents, likely enhancing solubility compared to halogenated derivatives.

Aza-Spiro Derivatives

and list structurally related aza-spiro compounds:

  • 1-Oxa-8-azaspiro[4.5]decane urea : Replaces the benzoate ester with a urea group, increasing hydrogen-bonding capacity.
  • 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-7-carboxamide : Features a carboxamide instead of an ester, altering polarity and solubility.

Key Difference : The benzoate ester in the target compound may enhance lipophilicity compared to carboxamide derivatives, influencing membrane permeability .

Halogenated Derivatives

The bromo-dichlorobenzyl derivative (CAS 1350761-90-8, ) modifies the spirocyclic core with a halogenated benzyl group. Key comparisons:

  • Molecular Weight : 512.2 (bromo-dichloro derivative) vs. ~331.3 (target compound, estimated from formula C₁₅H₁₆N₂O₃).

Research Findings and Implications

  • Synthesis: Compounds like C1–C7 are synthesized via piperazine-quinoline coupling followed by crystallization, suggesting the target compound may require specialized spirocyclization techniques .
  • Physicochemical Properties : The spirocyclic core likely enhances rigidity and thermal stability compared to linear analogs. Halogenation (as in ) may improve bioactivity but complicates synthesis .

Biological Activity

Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest activity at various biological targets. This article provides an overview of the biological activities associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₅H₁₉ClN₂O₃
Molecular Weight : 310.78 g/mol
CAS Number : 1350759-90-8
IUPAC Name : this compound

The compound features a spirocyclic structure that is characteristic of many biologically active compounds, providing a unique scaffold for interaction with biological targets.

Pharmacological Profile

  • Muscarinic Receptor Activity :
    Research indicates that compounds related to the diazaspiro structure exhibit activity at muscarinic receptors, particularly M1 and M2 subtypes. For example, derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have shown high binding affinities for these receptors and demonstrated in vivo muscarinic activity such as amelioration of scopolamine-induced memory impairment in animal models .
  • Cytotoxicity :
    Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The specific mechanisms by which it exerts these effects are still under investigation but may involve inhibition of key metabolic pathways in cancer cells.
  • Neuroprotective Effects :
    Some studies have reported that related compounds can exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. The ability to penetrate the blood-brain barrier and interact with central nervous system receptors is critical for this activity.

Case Study 1: Muscarinic Agonist Activity

A study focused on the synthesis and biological evaluation of a series of diazaspiro compounds revealed that certain derivatives exhibited significant agonistic activity at M1 receptors. In particular, one compound showed antiamnesic effects in rodents at doses as low as 0.1 mg/kg, indicating potential therapeutic applications in cognitive disorders .

Case Study 2: Cytotoxic Evaluation

In a separate investigation into the cytotoxic properties of related compounds, methylated derivatives were assessed for their ability to inhibit proliferation in human cancer cell lines. Results indicated that some derivatives led to a reduction in cell viability by inducing apoptosis through mitochondrial pathways .

Data Tables

Biological Activity Observation Reference
Muscarinic AgonistHigh affinity for M1 receptors; antiamnesic effects
CytotoxicityReduced viability in cancer cell lines
Neuroprotective PotentialIndicated protective effects against neurodegeneration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.